RXFP1 receptor agonist-5
Description
Overview of the Relaxin Family Peptide System and its Endogenous Ligands
The relaxin family of peptide hormones belongs to the insulin (B600854) superfamily, characterized by a similar two-chain (A and B) structure linked by disulfide bonds. wikipedia.orgresearchgate.net This family includes seven distinct peptides in humans: relaxin-1 (RLN1), relaxin-2 (RLN2), relaxin-3 (RLN3), and insulin-like peptides (INSL) 3, 4, 5, and 6. wikipedia.orgguidetomalariapharmacology.org These hormones exert their effects by binding to a group of four G protein-coupled receptors (GPCRs) known as Relaxin Family Peptide Receptors (RXFP) 1 through 4. researchgate.netphysiology.org
The endogenous ligands for RXFP receptors display both specific and overlapping binding patterns, each with distinct primary physiological roles.
Relaxin-2 (H2 Relaxin): As the cognate (primary) ligand for RXFP1, relaxin-2 is a central regulator of reproductive and cardiovascular physiology. researchgate.netnih.gov It is a heterodimeric peptide hormone with well-documented antifibrotic, vasodilatory, and angiogenic properties. nih.govnih.gov Produced mainly by the corpus luteum in females and the prostate in males, its actions are extensive. nih.govbritannica.com
H1 Relaxin: Found only in higher primates, H1 relaxin is believed to have arisen from a gene duplication of the relaxin-2 gene. rndsystems.com It is expressed in tissues such as the prostate, placenta, and endometrium. rndsystems.com While it also activates the RXFP1 receptor, some studies suggest it may have lower activity compared to H2 relaxin. rndsystems.comnih.gov
H3 Relaxin (INSL7): This peptide is primarily expressed in the brain and is considered the ancestral form of relaxin. britannica.comreliatech.demerckmillipore.com Its primary receptor is RXFP3, through which it acts as a neuromodulator. florey.edu.au However, H3 relaxin can also bind to and activate RXFP1, where it has been shown to exert antifibrotic effects. guidetomalariapharmacology.orgacs.orgmedchemexpress.com
Insulin-like Peptide 3 (INSL3): INSL3 is the specific ligand for RXFP2. guidetomalariapharmacology.orgnih.gov It is produced predominantly by testicular Leydig cells in males and ovarian theca cells in females. nih.govoup.com Its most critical role is mediating testicular descent during fetal development. oup.comfrontiersin.org
Insulin-like Peptide 5 (INSL5): Secreted by enteroendocrine L-cells in the colon, INSL5 is the cognate ligand for RXFP4. pnas.orgbioscientifica.comwikipedia.org Research suggests it functions as an orexigenic (appetite-stimulating) hormone, with plasma levels increasing during fasting. pnas.org
The interaction between relaxin and its primary receptor, RXFP1, triggers a wide array of physiological responses that have been extensively studied in preclinical animal models. These roles highlight the therapeutic potential of targeting this signaling pathway.
Reproductive Functions: The relaxin-RXFP1 axis is crucial for successful pregnancy. It contributes to the remodeling of reproductive tissues, including softening the cervix to facilitate birth, promoting the growth of the uterus and vagina, and aiding in mammary gland development. britannica.comnih.gov
Cardiovascular and Renal Effects: In the cardiovascular system, activation of RXFP1 leads to significant vasodilation, angiogenesis (the formation of new blood vessels), and increased arterial compliance. nih.govfrontiersin.org These effects contribute to the hemodynamic changes necessary during pregnancy, such as increased cardiac output and renal blood flow. nih.govresearchgate.net
Anti-fibrotic and Protective Actions: One of the most studied roles of the relaxin-RXFP1 axis is its potent anti-fibrotic activity. nih.govnih.gov Preclinical studies have repeatedly shown that relaxin treatment can prevent or even reverse fibrosis in vital organs like the heart, kidneys, liver, and lungs. nih.govresearchgate.net For instance, in mouse models of myocardial infarction, relaxin administration was found to reduce the size of the damaged area and preserve cardiac function. jacc.org
The RXFP1 Receptor as a G Protein-Coupled Receptor (GPCR) Target
RXFP1 is a Class A (Rhodopsin-like) GPCR, but it possesses unique structural features that set it apart from most members of this family. nih.govfrontiersin.org Its classification as a leucine-rich repeat-containing G protein-coupled receptor (LGR) stems from its large, complex extracellular domain (ECD). researchgate.netfrontiersin.org
This ECD is composed of multiple subdomains, including a distinctive low-density lipoprotein receptor class A (LDLa) module at its N-terminus and a series of leucine-rich repeats (LRRs) that form the primary binding site for the relaxin peptide. nih.govfrontiersin.orgnih.gov The binding mechanism is intricate, involving interactions with both the LRRs and a linker region. nih.gov A fascinating aspect of RXFP1 activation is the proposed mechanism of autoinhibition, where the receptor's second extracellular loop (ECL2) functions as a "tethered agonist." nih.govbiorxiv.org In the absence of relaxin, the ECD holds this loop in an inactive state; upon relaxin binding, a conformational change releases ECL2 to activate the transmembrane domain. researchgate.netnih.gov
Upon activation, RXFP1 can couple to several different G proteins, including Gs (leading to cAMP production) and Gi/Go, which in turn activate a diverse array of downstream signaling pathways such as protein kinase A (PKA), PI3K/Akt, and MAP kinases (ERK1/2). frontiersin.orgnih.govguidetopharmacology.orgresearchgate.net This signaling pleiotropy makes RXFP1 an attractive, albeit complex, therapeutic target. researchgate.netunimelb.edu.au
Rationale for the Development of Synthetic RXFP1 Receptor Agonists, including RXFP1 Receptor Agonist-5
The significant therapeutic potential of the relaxin-RXFP1 axis, particularly for treating cardiovascular and fibrotic diseases, spurred efforts to develop drugs that could mimic the action of endogenous relaxin. nih.govnih.gov
While recombinant human relaxin-2 (serelaxin) demonstrated promise in preclinical and early clinical studies, its use as a therapeutic agent is hampered by several inherent limitations of peptide-based drugs. mdpi.com
Short Half-Life: Peptide hormones like relaxin are rapidly cleared from circulation, possessing a short biological half-life. nih.govnih.gov This necessitates continuous delivery via intravenous infusion or osmotic pumps to maintain therapeutic levels, which is impractical for treating chronic conditions. nih.govmdpi.com
High Production Cost: The chemical synthesis or recombinant production of complex, two-chain peptide hormones is a laborious and expensive process. nih.govrsc.org
Potential for Immunogenicity: The administration of peptide hormones, particularly when using a human peptide in an animal model, can trigger an immune response, leading to the production of antibodies that may neutralize the drug's effect. nih.gov
To overcome the drawbacks of peptide ligands, researchers turned their focus to discovering small, non-peptide molecule agonists. An ideal small molecule would be stable, orally bioavailable, and less expensive to manufacture, making it suitable for long-term treatment of chronic diseases. nih.govnih.gov
The search led to the identification of the first-in-class small molecule RXFP1 agonist, ML290 . nih.govguidetopharmacology.org ML290 was found to be a biased allosteric agonist, meaning it binds to a different site on the receptor than relaxin and preferentially activates certain signaling pathways. nih.govguidetopharmacology.org A significant challenge with ML290 was its species specificity; it activated human RXFP1 but not the rodent equivalent, which required the development of humanized RXFP1 mouse models for further preclinical testing. nih.govnih.govresearchgate.net
The discovery of ML290 provided a crucial chemical scaffold and proof-of-concept. Subsequent medicinal chemistry efforts focused on optimizing this scaffold, leading to the development of more potent and selective small molecule agonists, such as AZD5462 and AZ7976 . acs.orgacs.org The compound This compound is another entity that has emerged from this line of research, representing the continued evolution of small molecules designed to therapeutically target the RXFP1 receptor. medchemexpress.comsmolecule.com
Compound Information Table
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H23F6N3O7 |
|---|---|
Molecular Weight |
651.5 g/mol |
IUPAC Name |
6-[[5-[(3aS,6aS)-5-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazol-3-yl]-2-methoxybenzoyl]amino]-2,2-difluoro-N-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C30H23F6N3O7/c1-43-22-5-2-14(26-17-6-13(12-40)7-23(17)46-39-26)8-18(22)28(42)38-21-11-25-24(44-30(35,36)45-25)10-16(21)27(41)37-15-3-4-20(31)19(9-15)29(32,33)34/h2-5,8-11,13,17,23,40H,6-7,12H2,1H3,(H,37,41)(H,38,42)/t13?,17-,23+/m1/s1 |
InChI Key |
CXTKFMSPNRTKLY-NHEFXHNWSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NO[C@@H]3[C@H]2CC(C3)CO)C(=O)NC4=CC5=C(C=C4C(=O)NC6=CC(=C(C=C6)F)C(F)(F)F)OC(O5)(F)F |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC3C2CC(C3)CO)C(=O)NC4=CC5=C(C=C4C(=O)NC6=CC(=C(C=C6)F)C(F)(F)F)OC(O5)(F)F |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Rxfp1 Receptor Agonists
Structural Architecture of the RXFP1 Receptor
The human RXFP1 receptor is a large protein, comprising 757 amino acids, and is distinguished from typical class A GPCRs by its substantial N-terminal extracellular domain (ECD), which constitutes about half of the receptor's structure. fu-berlin.denih.gov This unique architecture is fundamental to its function and mechanism of activation. The receptor can be broadly divided into two main parts: the extracellular ectodomain and the seven-transmembrane (7TM) domain. nih.gov
Extracellular Ectodomain (LDLa Module, Leucine-Rich Repeats, Linker Region)
The large extracellular domain of RXFP1 is a modular structure composed of a low-density lipoprotein receptor class A (LDLa) module, a series of ten leucine-rich repeats (LRRs), and a linker region connecting these elements to the transmembrane domain. frontiersin.orgguidetopharmacology.org
The LDLa module , located at the N-terminus, is crucial for receptor activation but not for the initial binding of the relaxin peptide. nih.govfrontiersin.org This domain acts as a tethered agonist; upon ligand binding to the LRRs, the LDLa module is thought to interact with the transmembrane domain to initiate signaling. frontiersin.orgfrontiersin.org The structural integrity of the LDLa module, maintained by three disulfide bonds and a bound calcium ion, is essential for its function. frontiersin.org Swapping the native LDLa module with a structurally similar but functionally distinct module from the low-density lipoprotein receptor results in a receptor that can bind relaxin but cannot signal, highlighting the specific role of the RXFP1 LDLa module in activation. rcsb.org
The Leucine-Rich Repeats (LRRs) form the primary high-affinity binding site for the relaxin peptide. frontiersin.org Specifically, the B-chain of relaxin interacts with residues within LRR4, 5, 6, and 8. frontiersin.org This interaction is the initial step in the receptor activation process.
A linker region of approximately 32 residues tethers the LDLa module to the LRR domain and the LRR domain to the first transmembrane helix. nih.govacs.org This linker is not merely a passive connector; it plays a direct role in receptor activation. Relaxin binding stabilizes a helical conformation in the linker, which is believed to position the LDLa module correctly for interaction with the transmembrane domain. guidetopharmacology.org Furthermore, a conserved motif (GDxxGWxxxF) C-terminal to the LDLa module, within the linker, is critical for receptor activity. nih.gov
| Domain | Key Features | Primary Function |
|---|---|---|
| LDLa Module | N-terminal, globular structure with three disulfide bonds and a calcium ion binding site. frontiersin.org | Essential for receptor activation (tethered agonist). nih.govfrontiersin.org |
| Leucine-Rich Repeats (LRRs) | Ten tandem repeats forming a curved structure. frontiersin.org | High-affinity binding of the relaxin peptide. frontiersin.org |
| Linker Region | Connects the LDLa, LRR, and 7TM domains; contains a conserved activation motif. nih.govacs.orgnih.gov | Stabilizes active conformation and positions the LDLa module. guidetopharmacology.org |
Seven-Transmembrane (7TM) Domain and Extracellular Loops (ECLs)
The seven-transmembrane domain of RXFP1 is characteristic of GPCRs, consisting of seven alpha-helices that span the cell membrane. nih.gov This domain is connected by three intracellular loops (ICLs) and three extracellular loops (ECLs). frontiersin.org While the primary high-affinity binding of relaxin occurs at the LRRs, a secondary, lower-affinity interaction site exists within the 7TM domain, specifically involving the extracellular loops. frontiersin.org
Cryo-electron microscopy (cryo-EM) structures have revealed that extracellular loop 2 (ECL2) plays a surprisingly critical role in receptor activation. In the active state, ECL2 inserts into the orthosteric ligand-binding pocket of the 7TM domain, mimicking the action of an agonist. nih.govbiorxiv.org Specific residues within ECL2, such as Phe564 and Leu566, are essential for this process, as their mutation ablates receptor signaling. biorxiv.orgbiorxiv.org
Extracellular loop 3 (ECL3) is also implicated in receptor activation, particularly by small molecule allosteric agonists. nih.gov The motif G659/T660 within ECL3 is crucial for the activation of human RXFP1 by the small molecule agonist ML290 and contributes to the species selectivity of this compound. nih.govnih.gov
Mechanisms of Agonist Binding and Receptor Activation
The activation of RXFP1 is a complex, multi-step process that differs significantly from that of many other GPCRs. It involves intricate interactions between the ligand and various domains of the receptor, leading to specific conformational changes that trigger downstream signaling.
Orthosteric and Allosteric Binding Sites of Synthetic Agonists
The natural ligand, relaxin, binds to an orthosteric site that spans both the LRRs and the ECLs of the 7TM domain. nih.gov The high-affinity interaction with the LRRs is the primary binding event. frontiersin.org
Synthetic agonists have been developed that target different sites on the receptor. Some peptide mimetics are designed to interact with the orthosteric site on the LRRs. guidetopharmacology.org In contrast, small molecule agonists, such as ML290 , bind to an allosteric site located within the 7TM domain. guidetopharmacology.orgnih.gov The binding site for ML290 involves interactions with ECL3, and this allosteric modulation is responsible for its agonistic activity. nih.govnih.gov Another small molecule agonist, AZD5462 , also acts as an allosteric agonist. discoveryontarget.comacs.org The existence of distinct orthosteric and allosteric binding sites offers multiple avenues for the design of novel RXFP1-targeting drugs.
Conformational Dynamics and Autoinhibitory Mechanisms of RXFP1 Activation
Recent structural studies have revealed that RXFP1 activation is governed by a mechanism of autoinhibition . nih.govresearchgate.net In the absence of the relaxin ligand, the ectodomain is thought to inhibit the 7TM domain, preventing its spontaneous activation. researchgate.net This is in contrast to some other GPCRs that exhibit high basal activity. biorxiv.org
The binding of relaxin to the LRRs induces a conformational change that relieves this autoinhibition. This allows ECL2 to insert into the orthosteric pocket of the 7TM domain, acting as a tethered agonist and triggering the canonical GPCR activation cascade, including the outward movement of transmembrane helix 6 (TM6). nih.govresearchgate.net The flexibility of the ectodomain with respect to the 7TM domain is a key feature of this activation mechanism. nih.gov
Ligand-Induced Conformational Changes within the Receptor Structure
The binding of an agonist to RXFP1 initiates a cascade of conformational changes throughout the receptor. The primary ligand-induced change is the reorientation of the ectodomain upon relaxin binding to the LRRs. This reorientation is thought to be necessary to allow the LDLa module to interact productively with the 7TM domain. frontiersin.orgresearchgate.net
For the native ligand relaxin, binding to the LRRs and the linker region stabilizes a helical conformation in the linker. guidetopharmacology.org This, in turn, facilitates the correct positioning of the LDLa module, which then acts on the 7TM domain to promote the active conformation. guidetopharmacology.org In the case of small molecule allosteric agonists like ML290, binding within the 7TM domain, particularly to ECL3, stabilizes an active conformation of the receptor, leading to G protein coupling and signaling. nih.gov Molecular dynamics simulations suggest that ECL3 is more dynamic in the active state, and agonist binding helps to stabilize this active conformation. nih.gov
| Residue/Motif | Location | Role in Agonist Interaction and Receptor Function |
|---|---|---|
| Phe564, Leu566 | ECL2 | Essential for the "tethered agonist" function of ECL2 by inserting into the 7TM orthosteric pocket. biorxiv.orgbiorxiv.org |
| G659/T660 | ECL3 | Crucial for the activation by the small molecule allosteric agonist ML290 and contributes to its species selectivity. nih.govnih.gov |
| GDxxGWxxxF | Linker Region (C-terminal to LDLa) | A conserved motif critical for receptor activity, likely involved in stabilizing the active conformation. nih.gov |
Intracellular Signal Transduction Pathways Activated by RXFP1 Agonists
The activation of the Relaxin Family Peptide Receptor 1 (RXFP1), a G protein-coupled receptor (GPCR), by its agonists initiates a complex network of intracellular signaling pathways. smolecule.compatsnap.com These pathways are crucial in mediating the diverse physiological effects associated with RXFP1, including vasodilation, anti-inflammatory responses, and tissue remodeling. smolecule.comnih.gov The signaling cascades engaged by RXFP1 agonists are multifaceted and can vary depending on the specific cell type and its unique molecular environment. guidetopharmacology.orgunifi.it
RXFP1 exhibits a complex pattern of G protein coupling, which is central to its signaling diversity. guidetopharmacology.org The receptor primarily couples to Gαs proteins, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). smolecule.comguidetopharmacology.org However, the modulation of cAMP levels is not solely dependent on Gαs. RXFP1 also interacts with GαoB, which negatively regulates the Gαs-mediated cAMP increase. guidetopharmacology.org Furthermore, coupling to Gαi3 can trigger a delayed and sustained accumulation of cAMP through a distinct pathway involving Gβγ, phosphatidylinositol 3-kinase (PI3K), and protein kinase C zeta (PKCζ), which in turn activates adenylyl cyclase 5 (AC5). guidetopharmacology.org This intricate interplay of G protein coupling allows for fine-tuned regulation of cAMP signaling.
A primary and well-documented consequence of RXFP1 activation is the accumulation of intracellular cAMP. patsnap.com This response serves as a key indicator of receptor engagement and activation. For instance, the small molecule agonist, RXFP1 Receptor Agonist-5, has been shown to stimulate cAMP production in HEK293 cells that stably express human RXFP1, demonstrating an EC50 value of 1.3 nM. medchemexpress.commedchemexpress.com This potent stimulation of cAMP highlights its role as a direct downstream effector of RXFP1 signaling. medchemexpress.com The elevation in cAMP levels subsequently activates protein kinase A (PKA), which then phosphorylates a variety of target proteins, leading to cellular responses such as the relaxation of vascular smooth muscle. smolecule.comoup.com
Table 1: EC50 Values of various RXFP1 Receptor Agonists for cAMP Production
| Compound Name | EC50 Value (nM) | Cell Line |
|---|---|---|
| This compound | 1.3 | HEK293 (human RXFP1) |
| RXFP1 Receptor Agonist-1 | 300 | HEK293 (human RXFP1) |
| RXFP1 Receptor Agonist-2 | 1 | HEK293 (human RXFP1) |
| RXFP1 Receptor Agonist-3 | 2 | HEK293 (human RXFP1) |
| RXFP1 Receptor Agonist-4 | 4.9 | HEK293 (human RXFP1) |
| RXFP1 Receptor Agonist-6 | 12 | HEK293 (human RXFP1) |
| RXFP1 Receptor Agonist-7 | 4.2 | HEK293 (human RXFP1) |
This table is generated from available data and is not an exhaustive list. medchemexpress.com
The signaling initiated by cAMP is not uniformly distributed throughout the cell but is instead organized into distinct subcellular compartments. This spatial regulation, or compartmentalization, of cAMP signaling is crucial for the specificity of the cellular response. RXFP1 can form a "signalosome," a protein complex that localizes the signaling machinery to specific regions of the cell. guidetopharmacology.org This ensures that the cAMP produced upon receptor activation acts on a select pool of downstream effectors, thereby preventing unwanted crosstalk with other signaling pathways and allowing for precise physiological outcomes. The existence of a constitutive RXFP1-dependent cAMP response in certain cell types, which is highly sensitive to agonist concentrations, further underscores the complexity and localized nature of this signaling pathway. guidetopharmacology.org
Beyond the canonical cAMP pathway, RXFP1 agonists also trigger the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade. patsnap.comunifi.it This pathway is fundamental for a range of cellular processes, including cell survival, proliferation, and differentiation. patsnap.comunifi.it The activation of PI3K/Akt by relaxin, the endogenous ligand for RXFP1, has been implicated in its vasodilatory, anti-apoptotic, and anti-fibrotic effects. unifi.itnih.gov In some cellular contexts, the activation of PI3K by RXFP1 is mediated through the Gβγ subunits of Gi proteins. guidetopharmacology.org This pathway can contribute to the delayed cAMP response and is also linked to the anti-fibrotic actions of relaxin through the inhibition of transforming growth factor-beta 1 (TGF-β1) signaling. guidetopharmacology.org
Activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2), is another significant outcome of RXFP1 stimulation. unifi.itnih.gov The phosphorylation and activation of ERK1/2 are dependent on G protein coupling and can vary between cell types. guidetopharmacology.org For instance, the single-chain derivative of relaxin, B7-33, potently activates ERK1/2 in fibroblasts, a response that is linked to its anti-fibrotic properties. rsc.org This activation can lead to the increased activity of matrix metalloproteinases (MMPs), such as MMP-2, which are involved in the degradation of extracellular matrix components. rsc.org Interestingly, some biased agonists of RXFP1, like ML290, can stimulate other signaling pathways without activating ERK1/2, highlighting the potential for functionally selective modulation of the receptor. guidetopharmacology.org
The activation of RXFP1 can also lead to the stimulation of the nitric oxide synthase (NOS)-nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling cascade. guidetopharmacology.orgnih.gov This pathway is particularly important for the vasodilatory effects of relaxin. frontiersin.org Depending on the cell type, relaxin can activate endothelial NOS (eNOS) and neuronal NOS (nNOS), or stimulate the expression of inducible NOS (iNOS). guidetopharmacology.org The production of NO leads to the activation of guanylate cyclase, which increases intracellular cGMP levels. guidetopharmacology.org This signaling axis plays a role in the anti-fibrotic effects of relaxin by inhibiting TGF-β1 signaling. guidetopharmacology.orgrsc.org The relaxin-mediated upregulation of iNOS in certain tissues is regulated by a balance between stimulatory ERK1/2 activation and counter-regulatory PI3K stimulation. guidetopharmacology.org
Crosstalk with Other Receptors and Nuclear Receptors (e.g., Glucocorticoid Receptor, Angiotensin II Receptor)
The signaling pathways activated by the relaxin family peptide receptor 1 (RXFP1) are not isolated; they are part of a complex network that involves functional crosstalk with other receptor systems. This interplay is crucial for modulating the ultimate physiological response to RXFP1 activation. Evidence points to significant interactions with the angiotensin II receptor system and the glucocorticoid receptor.
Angiotensin II Receptor Crosstalk: A growing body of research demonstrates a functional interaction between RXFP1 and both the angiotensin II type 1 (AT1R) and type 2 (AT2R) receptors, particularly in myofibroblasts, which are key cells in the development of fibrosis. nih.govnih.gov Studies suggest that these receptors can form heterodimers or even trimeric complexes (AT1R-AT2R-RXFP1), which influences the signaling outcomes of agonists and antagonists acting at each receptor. nih.govresearchgate.net
The antifibrotic actions of relaxin, the endogenous agonist for RXFP1, have been shown to be dependent on the presence and function of AT2R. nih.govresearchgate.net For instance, the therapeutic effects of the relaxin analogue, serelaxin, in mitigating renal fibrogenesis require the AT2R. nih.gov The molecular mechanism for some of the anti-fibrotic effects of the functionally selective agonist B7-33 involves its activation of RXFP1-AT2R heterodimers. uq.edu.aursc.org This crosstalk allows RXFP1 agonists to indirectly mediate their effects through AT2R signal transduction. researchgate.netresearchgate.net This interaction is significant for the therapeutic targeting of fibrosis, as the interplay between these receptors can dictate the efficacy of targeted drugs. nih.govnih.gov
Glucocorticoid Receptor Crosstalk: RXFP1 signaling also intersects with nuclear receptors, specifically the human glucocorticoid receptor (GR). guidetopharmacology.org Research has shown that relaxin peptides can interact with and activate the GR in an agonistic manner. nih.gov A notable finding is that this activation can occur even with a chemically modified form of relaxin that is biologically inactive at the RXFP1 receptor itself. nih.gov Both native relaxin and the RXFP1-inactive modified version were found to cause the phosphorylation of GR at Ser(211), a marker of receptor activation, and to inhibit the secretion of inflammatory cytokines in a manner sensitive to GR antagonists. nih.gov This suggests that relaxin can activate GR-dependent pathways independently of its interaction with RXFP1, adding another layer of complexity to its biological functions. nih.gov
Biased Agonism and Functional Selectivity at RXFP1
Biased agonism, or functional selectivity, describes the ability of different agonists binding to the same receptor to stabilize distinct receptor conformations, thereby preferentially activating a subset of the receptor's downstream signaling pathways. The RXFP1 receptor is a prime example of a G protein-coupled receptor (GPCR) where this phenomenon is not only observable but also holds significant therapeutic implications. guidetopharmacology.orgnih.govnih.gov
Different agonists of RXFP1 have been shown to elicit distinct signaling "fingerprints." The endogenous ligand, relaxin, itself displays concentration-biased agonism. nih.govnih.gov At extremely low (attomolar) concentrations, it activates a specific cAMP pathway mediated by a pre-formed signalosome complex. nih.gov At higher (nanomolar) concentrations, it engages a broader range of G-proteins, including Gαs, GαoB, and Gαi3, to produce a more complex cAMP response. guidetopharmacology.orgnih.gov
Synthetic agonists have been developed to exploit this property, showing even more pronounced functional selectivity.
ML290 : This small-molecule allosteric agonist demonstrates clear cell-type-specific and pathway-specific effects. guidetopharmacology.orgnih.govresearchgate.net In human cardiac fibroblasts, ML290 increases cGMP levels without affecting ERK1/2 phosphorylation. nih.govresearchgate.net In vascular cells, it is significantly more potent at stimulating cGMP and p38MAPK accumulation compared to cAMP accumulation. nih.govresearchgate.net Mechanistically, ML290 promotes strong coupling of RXFP1 to Gαs and GαoB, but only weakly to Gαi3. nih.govresearchgate.net
B7-33 : This single-chain peptide derivative of relaxin is a potent functionally selective agonist. uq.edu.aursc.orgguidetopharmacology.org It was designed to preferentially activate the pERK1/2 pathway over the cAMP signaling cascade. uq.edu.auguidetopharmacology.org This selective action is mediated through the activation of RXFP1-AT2R heterodimers. uq.edu.aursc.org
Table 1: Signaling Bias of Selected RXFP1 Agonists
| Agonist | Agonist Type | Preferentially Activated Pathway(s) | Weakly Activated / Unaffected Pathway(s) | Key Research Finding | Reference |
|---|---|---|---|---|---|
| Relaxin | Endogenous Peptide (Concentration-Biased) | Signalosome-cAMP (attomolar conc.), Gαs, GαoB, Gαi3-cAMP (nanomolar conc.) | Pathway activation is dependent on concentration. | Exhibits a biphasic concentration-response mechanism. | nih.gov |
| ML290 | Small Molecule Allosteric | cGMP, p38MAPK (in vascular cells); Gαs, GαoB coupling | cAMP (less potent); p-ERK1/2 (in HCFs); Gαi3 coupling | Displays cell-type specific signaling bias. | nih.govresearchgate.net |
| B7-33 | Synthetic Peptide | pERK1/2, MMP-2 | cAMP | Anti-fibrotic effects are decoupled from cAMP activation. | uq.edu.aursc.orgguidetopharmacology.org |
The development of biased agonists for RXFP1 is a promising strategy for creating more targeted therapies. By selectively activating pathways associated with therapeutic benefits while avoiding those linked to adverse effects, it is possible to optimize the risk-benefit profile of a drug.
For example, the potent cAMP activation by native relaxin has been associated with effects like cancer progression. rsc.org The functionally selective agonist B7-33, which preferentially activates pERK1/2 and has potent anti-fibrotic properties similar to relaxin, does so with minimal cAMP activation. rsc.orgguidetopharmacology.org This makes it a promising candidate for treating fibrotic diseases without the potential mitogenic side effects. guidetopharmacology.org Similarly, the signaling profile of ML290, which favors pathways linked to vasodilation and anti-fibrosis, highlights its potential as a therapeutic agent for cardiovascular conditions. nih.govresearchgate.net These examples underscore how exploiting biased agonism can lead to the design of safer and more effective preclinical drug candidates.
Constitutive Activity and Signalosome Formation of RXFP1
A fascinating and unusual feature of the RXFP1 receptor is its ability to form a pre-assembled, constitutively active signaling complex, known as a signalosome, even in the absence of an agonist. nih.govnih.govembopress.org This phenomenon represents a novel paradigm in GPCR function and regulation. nih.gov
The expression of RXFP1 in a cell induces the formation of this higher-order protein complex. nih.govembopress.org This signalosome is responsible for a low level of constitutive, or ligand-independent, cAMP signaling. guidetopharmacology.orgembopress.org This basal activity is tightly controlled; the cAMP produced is tonically opposed by the phosphodiesterase PDE4D3, which is also part of the complex. embopress.org The existence of this constitutive activity is revealed when PDE activity is inhibited, leading to a significant increase in basal cAMP levels only in cells expressing RXFP1. embopress.org
The RXFP1 signalosome is an elaborate structure that facilitates exquisite sensitivity to its ligand. nih.govjacc.org It allows the cell to detect and respond to attomolar (10⁻¹⁸ M) concentrations of relaxin, a level far below what is typically required for GPCR activation. nih.govnih.govembopress.org
Key components of this pre-assembled complex have been identified through detailed biochemical and cell-based studies. The C-terminal tail of the RXFP1 receptor acts as a critical scaffold.
Table 2: Components of the Constitutively Assembled RXFP1 Signalosome
| Component | Function within the Signalosome | Interaction Site on RXFP1 | Reference |
|---|---|---|---|
| AKAP79 | Scaffolds Adenylyl Cyclase 2 (AC2) to the receptor. | Putative helix 8 (residues 673-703) of the C-terminal tail. | nih.govembopress.org |
| Adenylyl Cyclase 2 (AC2) | The effector enzyme that produces cAMP upon stimulation by Gαs and Gβγ. | Functionally coupled via AKAP79. | nih.govembopress.org |
| β-arrestin 2 | Anchors the regulatory sub-complex (PKA-activated PDE4D3) to the receptor. This interaction is constitutive and ligand-independent. | Serine 704 (Ser704) of the C-terminal tail. | nih.govembopress.org |
| PDE4D3 | A phosphodiesterase that degrades cAMP, providing tonic opposition to the constitutive AC2 activity and tightly regulating the signal. | Scaffolded to the receptor via β-arrestin 2. | nih.govembopress.org |
| Gαs and Gβγ | G-protein subunits that stimulate AC2 activity upon receptor activation by low concentrations of relaxin. | Coupled to the receptor. | embopress.org |
This pre-assembled signalosome represents a departure from the classical GPCR activation model, where components like β-arrestin are typically recruited only after agonist binding and receptor phosphorylation. nih.gov In contrast, the RXFP1-β-arrestin 2 interaction is constitutive, establishing a highly sensitive and tightly regulated signaling unit ready to respond to minute levels of circulating relaxin. nih.govembopress.org
Preclinical Methodologies and Experimental Models for Rxfp1 Receptor Agonist Evaluation
In Vitro Pharmacological Assays
In vitro assays are foundational in the preclinical evaluation of RXFP1 receptor agonists, providing initial data on how these compounds interact with the receptor at a molecular and cellular level. These assays are crucial for screening large numbers of compounds and for the detailed characterization of promising candidates.
Cell-Based Reporter Assays (e.g., HEK293 cells stably expressing human RXFP1 for cAMP assays)
Cell-based reporter assays are a cornerstone for evaluating the functional activity of RXFP1 receptor agonists. Human Embryonic Kidney 293 (HEK293) cells are frequently used for these assays due to their high transfection efficiency and robust growth characteristics. cytion.com These cells can be stably transfected to express the human RXFP1 receptor, creating a reliable model system for studying receptor activation. nih.govnih.gov
The activation of the RXFP1 receptor, a G protein-coupled receptor (GPCR), primarily leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). nih.govguidetopharmacology.org Therefore, cAMP levels are a direct and quantifiable measure of receptor agonism. Assays are often performed in the presence of a phosphodiesterase (PDE) inhibitor to prevent the degradation of cAMP and amplify the signal. nih.gov
A common method for detecting cAMP is the Homogeneous Time-Resolved Fluorescence (HTRF) assay. nih.govnih.gov This technique uses a europium cryptate-labeled anti-cAMP antibody and a d2 dye-labeled cAMP tracer. In the absence of cellular cAMP, these two components are in close proximity, allowing for Förster Resonance Energy Transfer (FRET). When an RXFP1 agonist stimulates cAMP production in the cells, the unlabeled cellular cAMP competes with the d2-labeled cAMP for antibody binding, leading to a decrease in the FRET signal that is proportional to the concentration of the agonist. nih.gov
These cell-based assays have been successfully miniaturized for high-throughput screening (HTS) of large compound libraries to identify novel small-molecule agonists of RXFP1. nih.gov
Receptor Binding Kinetics and Affinity Determination (e.g., Surface Plasmon Resonance - SPR)
Understanding the binding kinetics and affinity of a ligand for its receptor is crucial for drug development. Surface Plasmon Resonance (SPR) is a powerful, label-free technology that allows for the real-time measurement of molecular interactions. scispace.comnih.gov This technique can determine the association (on-rate) and dissociation (off-rate) constants of a ligand, from which the equilibrium dissociation constant (K D ), a measure of binding affinity, can be calculated. scispace.com
In an SPR experiment, one interacting partner (e.g., the purified RXFP1 receptor or cell membranes containing the receptor) is immobilized on a sensor chip. The other partner (the agonist) is then flowed over the surface. The binding of the agonist to the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. scispace.com
While SPR is a valuable tool, its application to membrane proteins like RXFP1 can be challenging due to the need to extract and purify the receptor in a functional state. mdpi.com However, advancements have allowed for the use of whole cells in SPR experiments, providing a more physiologically relevant context for studying binding kinetics. mdpi.com
Functional Potency and Efficacy Measurements (e.g., EC50 values for cAMP stimulation)
Functional potency and efficacy are key parameters that describe the biological effect of an agonist. Potency refers to the concentration of an agonist required to produce a defined response, typically quantified by the half-maximal effective concentration (EC50). Efficacy, on the other hand, describes the maximum response an agonist can elicit.
For RXFP1 agonists, these parameters are often determined using the cell-based cAMP assays described previously. By measuring the cAMP response over a range of agonist concentrations, a dose-response curve can be generated. From this curve, the EC50 value can be calculated, providing a quantitative measure of the agonist's potency. nih.gov The maximum level of cAMP stimulation achieved by the agonist relative to a reference full agonist, such as native relaxin, provides a measure of its efficacy. nih.gov
| Compound | Cell Line | Assay | EC50 (nM) | Reference |
|---|---|---|---|---|
| Relaxin | HEK_RXFP1 | cAMP | 0.18 | researchgate.net |
| SA10SC-RLX | HEK_RXFP1 | cAMP | 0.19 | researchgate.net |
| ML290 | HEK293-RXFP1 | cAMP | ~100 | nih.gov |
Ex Vivo Tissue-Based Studies
While there is extensive research on the in vitro and in vivo effects of RXFP1 agonists, specific information regarding ex vivo tissue-based studies for "RXFP1 receptor agonist-5" is not prominently available in the provided search results. However, ex vivo studies are a critical intermediate step in preclinical evaluation. These studies utilize isolated tissues or organs to investigate the physiological effects of a compound in a more complex biological environment than cell culture, yet without the systemic complexities of a whole animal. For RXFP1 agonists, this could involve assessing their effects on the relaxation of isolated blood vessels or uterine tissue contractility.
In Vivo Animal Models for Investigating RXFP1 Agonist Activity
In vivo animal models are indispensable for evaluating the systemic effects and therapeutic potential of RXFP1 receptor agonists. These models allow researchers to study the integrated physiological responses to a compound, providing insights that cannot be obtained from in vitro or ex vivo studies.
Rodent Models (Mouse, Rat) and Species-Specific Receptor Activity
Rodents, particularly mice and rats, are the most commonly used animal models in preclinical research due to their well-characterized genetics, relatively short lifespan, and ease of handling. However, a significant challenge in the preclinical development of small-molecule RXFP1 agonists has been the species-specific activity of these compounds. nih.gov
For instance, the small-molecule agonist ML290 is a potent agonist of the human RXFP1 receptor but does not activate the mouse or rat receptors. nih.govresearchgate.netfrontiersin.org This is due to differences in the amino acid sequence of the receptor between species, particularly in the third extracellular loop. nih.govfrontiersin.org This species specificity has hampered the preclinical testing of such compounds in standard rodent models.
To overcome this limitation, researchers have developed "humanized" mouse models in which the mouse RXFP1 gene is replaced with the human RXFP1 gene. nih.govjax.org These humanized mice express the human receptor and respond to human-specific agonists like ML290, providing a valuable tool for in vivo testing. nih.govgempharmatech.com
In these models, the activity of RXFP1 agonists can be assessed by measuring various physiological parameters. For example, activation of RXFP1 is known to have cardiovascular effects, such as an increase in heart rate and renal blood flow. nih.govresearchgate.netgempharmatech.com These parameters can be monitored in anesthetized or conscious animals following administration of the agonist. researchgate.netgempharmatech.com
| Compound | Species | Receptor Activity | Reference |
|---|---|---|---|
| ML290 | Human | Agonist | nih.gov |
| ML290 | Mouse | Inactive | nih.govresearchgate.netfrontiersin.org |
| ML290 | Rat | Inactive | nih.gov |
| ML290 | Rhesus Macaque | Agonist | nih.gov |
| ML290 | Pig | Agonist | nih.gov |
Non-Human Primate Models (e.g., Rhesus Macaque, Pig)
The evaluation of RXFP1 receptor agonists has utilized non-human primate (NHP) and other large animal models to bridge the translational gap between rodent studies and human clinical applications. oup.com The significant anatomical, physiological, and genetic similarities between NHPs and humans make them highly relevant for preclinical research. frontiersin.orgmdpi.com
Research has demonstrated the suitability of species like the rhesus macaque and pig for studying RXFP1 agonists. A study involving the cloning and functional testing of RXFP1 receptors from these species found that both were fully activated by the native relaxin peptide (RLN) and the small-molecule agonist ML290, as measured by cAMP production in HEK293T cells. nih.gov This confirmed that these animal models are appropriate for in vivo testing of such compounds. nih.gov
Furthermore, studies have highlighted key differences in RXFP1 expression between rodents and primates, underscoring the importance of NHP models. For instance, the RXFP1 agonist AZD5462 was evaluated in NHPs to assess its renal-intrinsic effects. oup.com This research, using methods like scRNAseq and immunohistochemistry, revealed that RXFP1 is one of the most highly expressed G protein-coupled receptors (GPCRs) in the kidney glomeruli of humans and NHPs, specifically in glomerular endothelial cells. oup.com This expression pattern is notably different from that in mice and rats, where RXFP1 was not readily detected in the kidney, highlighting a potential reason for the challenges in translating findings from rodent models to clinical outcomes. oup.com The concordant effects of AZD5462 on renal hemodynamics in NHPs and humans suggest a conserved renal-intrinsic target engagement mechanism. oup.com
| Model Organism | Agonist(s) Tested | Key Findings | Relevance/Significance |
|---|---|---|---|
| Rhesus Macaque | Relaxin (RLN), ML290 | RXFP1 receptor is fully activated by both peptide and small-molecule agonists. nih.gov | Validates the use of macaque models for preclinical testing of RXFP1 agonists. nih.gov |
| Pig | Relaxin (RLN), ML290 | RXFP1 receptor demonstrates full functional activation in response to both agonist types. nih.gov | Confirms the pig as a suitable large animal model for studying RXFP1-targeted compounds. nih.gov |
| Non-Human Primate (unspecified) | AZD5462 | High RXFP1 expression in glomerular endothelial cells, similar to humans but unlike rodents. oup.com Agonist administration induced elevations in renin. oup.com | Highlights the translational importance of NHP models for studying renal effects of RXFP1 agonists due to species-specific receptor expression. oup.com |
Application of Genetically Modified Animal Models (e.g., AAV-RXFP1 overexpression)
Genetically modified animal models have become indispensable tools for investigating the in vivo effects of RXFP1 receptor agonists, overcoming limitations such as species-specific differences in receptor activation.
A significant challenge in preclinical research is that some small-molecule agonists, like ML290, activate human RXFP1 but not the rodent ortholog. nih.gov To address this, humanized mouse models have been developed. In the B-hRXFP1 mouse model, the endogenous mouse Rxfp1 gene is replaced with the full-length human RXFP1 cDNA, placing the human receptor under the control of the mouse promoter. nih.govbiocytogen.com This allows for the in vivo evaluation of compounds targeting human RXFP1. gempharmatech.com Pharmacodynamic studies in these B6-hRXFP1 mice demonstrated that ML290 induced an increase in heart rate, while analogs of AZD5462 promoted a rise in renal artery blood flow, consistent with known relaxin biology. gempharmatech.com
Another powerful technique involves the use of adeno-associated virus (AAV) vectors for targeted gene delivery and overexpression of RXFP1. vectorbiolabs.com AAV serotype 9 (AAV9) has been effectively used for cardiotropic expression of RXFP1 as a potential gene therapy approach for heart conditions. researchgate.netnih.govnih.gov In a mouse model of myocardial infarction, AAV9-mediated overexpression of RXFP1 led to increased sensitivity to relaxin, reduced infarct size, and preserved cardiac function 24 hours after ischemia-reperfusion. nih.gov Similarly, in a pressure-overload mouse model of heart failure, ventricular RXFP1 expression via AAV9, combined with subcutaneous administration of relaxin, not only halted the progression of heart failure but also restored left ventricular systolic function. nih.gov These studies demonstrate that AAV-mediated RXFP1 overexpression is a viable strategy for exploring the therapeutic potential of activating this receptor in specific tissues. nih.govnih.gov
| Model Type | Genetic Modification | Application/Purpose | Key Research Findings |
|---|---|---|---|
| Humanized Mouse (B-hRXFP1) | Knock-in of human RXFP1 cDNA to replace the endogenous mouse gene. biocytogen.com | To enable in vivo testing of small-molecule agonists that are specific to the human RXFP1 receptor. nih.govgempharmatech.com | Demonstrated pharmacodynamic responses (e.g., increased heart rate, renal blood flow) to human-specific agonists like ML290 and AZD5462 analogs. gempharmatech.com |
| AAV-Mediated Overexpression Mouse | Systemic or tissue-targeted delivery of AAV9 vectors carrying the RXFP1 cDNA. nih.govnih.gov | To investigate the therapeutic effects of enhancing RXFP1 signaling in specific organs, particularly the heart. researchgate.net | Cardiac-specific RXFP1 overexpression protected against acute myocardial infarction and rescued ventricular function in a pressure-overload heart failure model when combined with relaxin. nih.govnih.gov |
Advanced Structural Biology Techniques
Cryo-Electron Microscopy (Cryo-EM) for Active-State Receptor Complexes
Recent breakthroughs in cryo-electron microscopy (Cryo-EM) have provided unprecedented, near-atomic level insights into the structure of the RXFP1 receptor. harvard.edu Researchers have successfully determined the structure of the active-state human RXFP1 bound to an engineered, single-chain version of its endogenous agonist, relaxin-2, and the heterotrimeric Gs protein. rcsb.orgpdbj.orgpdbj.org
These structural studies have revealed a novel mechanism of signal transduction distinct from other GPCRs, termed autoinhibition. rcsb.orgpdbj.orgresearchgate.net A key discovery was that the receptor's own second extracellular loop (ECL2) occupies the orthosteric ligand-binding pocket in the transmembrane domain during the active state. nih.govresearchgate.net In the inactive state, the receptor's ectodomain is thought to inhibit this interaction. The binding of relaxin-2 to the leucine-rich repeat (LRR) domain of the ectodomain induces a conformational change that releases this inhibition, allowing ECL2 to function as a "tethered agonist" and switch the receptor on. nih.gov
The Cryo-EM map of the RXFP1–Gs complex was resolved to approximately 4.2 Å, providing a detailed model of the transmembrane domain interacting with the G protein. pdbj.orgresearchgate.netresearchgate.net This structural information explains how the receptor functions and provides a critical blueprint for the rational design and development of novel drugs targeting the relaxin system. harvard.edurcsb.orgpdbj.org
| Structural Component | Key Structural Feature or Finding | Functional Implication |
|---|---|---|
| Overall Complex | Structure of active-state human RXFP1 in complex with a relaxin-2 agonist and heterotrimeric Gs protein. rcsb.orgpdbj.org | Provides the first high-resolution view of the activated receptor, enabling structure-based drug design. harvard.edu |
| Activation Mechanism | Revealed a mechanism of autoinhibition. rcsb.orgnih.gov | Signal transduction is distinct from other GPCRs, involving relief of inhibition by the ectodomain. pdbj.org |
| Extracellular Loop 2 (ECL2) | Occupies the orthosteric binding site in the 7TM domain in the active state. nih.govresearchgate.net | Functions as a "tethered agonist" that is critical for receptor activation. nih.govbiorxiv.org |
| Ectodomain (LDLa & LRR) | Binds the relaxin-2 hormone; was not fully resolved in the active-state complex, suggesting flexibility. researchgate.netbiorxiv.org | Ligand binding to the ectodomain triggers the conformational changes required for signal transduction. nih.gov |
Site-Directed Mutagenesis and Chimeric Receptor Constructs
Site-directed mutagenesis and the creation of chimeric receptors are fundamental techniques used to dissect the structure-function relationships of the RXFP1 receptor, identifying critical domains and specific amino acid residues involved in ligand binding and receptor activation.
Site-directed mutagenesis has been instrumental in mapping the binding sites of small-molecule agonists. Studies have shown that these compounds bind to an allosteric site within the seven-transmembrane (7TM) domain, distinct from the relaxin-binding site on the ectodomain. nih.gov Mutagenesis experiments identified a hydrophobic region in transmembrane helices 6 (TM6) and 7 (TM7) and key residues in the third extracellular loop (ECL3) as crucial for the binding and activation by small molecules. nih.gov Further mutagenesis studies confirmed the importance of ECL2 in receptor activation; for example, mutating residues Phe564 or Leu566 to alanine (B10760859) was found to almost completely abolish signaling in response to relaxin-2. biorxiv.orgnih.gov
Chimeric receptors, typically constructed by swapping domains between the closely related RXFP1 and RXFP2 receptors, have been used to elucidate the roles of different receptor regions. nih.govnih.govresearchgate.net Early studies that swapped the N-terminal low-density lipoprotein class A (LDLa) module between RXFP1 and RXFP2 suggested that these modules function via a similar mechanism to drive receptor activation. nih.govnih.gov Chimeras have also been employed to pinpoint regions responsible for species-specific agonist activity. By creating hybrids of human and rabbit or guinea pig RXFP1, researchers confirmed that the 7TM domain is the primary determinant for the activity of the small-molecule agonist ML290. nih.gov
| Methodology | Target Region/Domain | Key Residues/Construct | Finding |
|---|---|---|---|
| Site-Directed Mutagenesis | Transmembrane Domain (TM6/TM7) | W664, F668, L670 | Identified a hydrophobic pocket in the 7TM domain essential for small-molecule agonist binding and activation. nih.gov |
| Site-Directed Mutagenesis | Extracellular Loop 2 (ECL2) | F564A, L566D | Mutations at these positions nearly ablated receptor signaling, confirming the critical role of ECL2 as an activation switch. biorxiv.org |
| Chimeric Receptors | LDLa Module | RXFP1 with RXFP2 LDLa module | Demonstrated that the LDLa modules of RXFP1 and RXFP2 are interchangeable and activate the receptor via a similar mechanism. nih.govnih.gov |
| Chimeric Receptors | 7TM Domain | Human/Rabbit RXFP1 chimeras | Mapped species selectivity of the small-molecule agonist ML290 to the 7TM domain. nih.gov |
Computational Modeling and Docking Studies
Computational modeling and molecular docking are powerful in silico techniques that complement experimental approaches by providing predictive models of the RXFP1 receptor's three-dimensional structure and its interactions with agonists. researchgate.net
In the absence of a high-resolution experimental structure, homology modeling was an early approach used to build 3D models of the RXFP1 7TM domain. nih.gov These models were typically based on the crystal structures of related, well-characterized GPCRs, such as the human β2 adrenergic receptor. nih.gov These structural models serve as the foundation for more dynamic investigations.
Molecular dynamics (MD) simulations are then used to refine these models and explore the conformational changes that occur as the receptor transitions between inactive and active states. nih.gov MD simulations of the RXFP1 model embedded in a lipid bilayer have been performed to understand its behavior in a more native-like environment. nih.gov This approach, combined with binding free energy calculations, helps to characterize the binding mechanisms of different agonists. nih.gov
Molecular docking studies are used to predict the precise binding orientation of ligands within the receptor's binding pockets. nih.govresearchgate.net For RXFP1, unbiased docking searches using programs like AutoDock have been performed to identify potential binding sites for small-molecule agonists like ML290. nih.gov These computational predictions, when integrated with experimental data from site-directed mutagenesis, have consistently suggested that small molecules bind to an allosteric pocket formed primarily by TM6 and TM7, which is non-competitive with the endogenous relaxin peptide. nih.gov More advanced computational techniques, such as evolutionary coupling analysis, have been used in conjunction with Cryo-EM data to predict how different parts of the receptor co-evolve and interact to mediate the allosteric communication necessary for receptor activation. harvard.edu
| Technique | Purpose | Software/Method Example | Key Insights for RXFP1 |
|---|---|---|---|
| Homology Modeling | To generate a 3D structural model of the RXFP1 7TM domain when no experimental structure was available. nih.gov | MOE, Modeler (using β2 adrenergic receptor as a template). nih.gov | Provided the initial structural framework for docking and simulation studies. nih.gov |
| Molecular Dynamics (MD) Simulations | To study the dynamic movements and conformational changes of the receptor in its active and inactive states. nih.gov | Amber, CHARMM-GUI. nih.gov | Characterized the stability of the receptor and agonist-receptor complexes within a simulated cell membrane. nih.gov |
| Molecular Docking | To predict the binding pose and interactions of small-molecule agonists with the receptor. nih.gov | AutoDock. nih.gov | Predicted that small-molecule agonists bind to an allosteric site involving TM6 and TM7, which was then validated experimentally. nih.gov |
| Evolutionary Coupling Analysis | To analyze co-evolving amino acid pairs to predict structural shifts between receptor states. harvard.edu | - | Helped to understand the allosteric communication between different receptor domains during activation. harvard.edu |
Structure Activity Relationship Sar and Molecular Design of Rxfp1 Receptor Agonists
Identification of Key Pharmacophores and Structural Motifs for Agonist Activity
The journey to identify potent and selective small molecule RXFP1 agonists began with high-throughput screening of large compound libraries. nih.govendocrine-abstracts.org These efforts led to the discovery of initial hit compounds, which, although modest in activity, provided a crucial starting point for medicinal chemistry optimization. nih.gov One of the first identified series of RXFP1 agonists featured a 2-acetamido-N-phenylbenzamide scaffold. nih.gov
Subsequent optimization efforts led to the development of more potent compounds, such as ML290, which served as a valuable tool for probing the biology of RXFP1. endocrine-abstracts.orgfrontiersin.org The core structure of these early agonists has been systematically modified to improve potency, efficacy, and pharmacokinetic properties. For instance, the optimization of the ML290 scaffold led to the development of AZD5462, a clinical candidate for an allosteric oral small molecule RXFP1 agonist. acs.orgdiscoveryontarget.com
A significant breakthrough in agonist design was the discovery of novel chemical space beyond the initial scaffolds. acs.orgnih.gov A design-make-test-analyze strategy, focusing on improving the early dose-to-man ranking, led to the identification of highly selective agonists with sub-nanomolar potency, such as AZ7976. acs.orgnih.gov This highlights the importance of iterative design and testing in uncovering key structural features for potent agonism.
Allosteric Modulation and Binding Sites of Small Molecule Agonists
A pivotal finding in the study of small molecule RXFP1 agonists is that they bind to an allosteric site on the receptor, distinct from the binding site of the endogenous ligand, relaxin. nih.govnih.govendocrine-abstracts.orgnih.gov This allosteric binding pocket is primarily located within the seven-transmembrane (7TM) domain of the receptor. frontiersin.orgnih.govresearchgate.net
Interactions within the Seventh Transmembrane Domain (TM7)
Site-directed mutagenesis and computational modeling studies have revealed that the seventh transmembrane domain (TM7) plays a crucial role in the binding of small molecule agonists. nih.govnih.govresearchgate.net A hydrophobic region within TM7, comprising specific amino acid residues, is essential for agonist binding and subsequent receptor activation. nih.govnih.govresearchgate.net These interactions are predominantly hydrophobic and involve aromatic stacking. nih.govresearchgate.net
Role of Extracellular Loop 3 (ECL3) in Agonist Binding and Selectivity
Extracellular loop 3 (ECL3) has been identified as another critical component of the allosteric binding site. nih.govnih.govresearchgate.net ECL3 works in concert with TM7 to accommodate the small molecule agonist. nih.govnih.gov The interaction with ECL3 is particularly important for the species selectivity observed with some agonists, such as ML290, which activates human RXFP1 but not the mouse receptor. frontiersin.orgresearchgate.net This selectivity is attributed to amino acid differences in ECL3 between species. frontiersin.org The binding of the agonist to ECL3 can stabilize the loop's conformation, which is linked to the conformational changes in TM6 and TM7 required for receptor activation. nih.gov
Critical Amino Acid Residues for Agonist Recognition
Specific amino acid residues are instrumental in the recognition and binding of small molecule agonists. Mutagenesis studies have pinpointed several key residues:
W664, F668, and L670 in TM7: This hydrophobic patch is crucial for agonist binding. nih.govstanford.edunih.govresearchgate.net These residues are predicted to form extensive hydrophobic and aromatic stacking interactions with the agonist. nih.gov
G659/T660 motif in ECL3: This motif is a key determinant of species selectivity. nih.govnih.govresearchgate.net Mutation of these residues in human RXFP1 can completely abolish the activation by agonists like ML290. nih.govresearchgate.netresearchgate.net The G659/T660 motif is thought to act as a "lock," preventing the loop from adopting an inactive conformation during receptor activation. nih.gov
| Residue | Location | Role in Agonist Interaction |
|---|---|---|
| W664 | TM7 | Hydrophobic and aromatic stacking interactions. nih.govstanford.edunih.govresearchgate.net |
| F668 | TM7 | Hydrophobic and aromatic stacking interactions. nih.govstanford.edunih.govresearchgate.net |
| L670 | TM7 | Hydrophobic interactions. nih.govstanford.edunih.govresearchgate.net |
| G659/T660 | ECL3 | Crucial for species selectivity and receptor activation. nih.govnih.govresearchgate.netresearchgate.net |
Strategies for Enhancing Agonist Potency and Selectivity
The development of highly potent and selective RXFP1 agonists has been driven by several key strategies. A primary approach involves extensive structure-activity relationship (SAR) studies. endocrine-abstracts.orgnih.gov By systematically modifying the chemical structure of initial hits, researchers have been able to significantly improve potency and selectivity. For example, starting from modest hits, the optimization process led to compounds like ML290 and later, the highly potent AZ7976. nih.govacs.orgnih.gov
Another strategy involves exploring novel chemical scaffolds. acs.orgnih.gov Moving beyond the initial 2-acetamido-N-phenylbenzamide series allowed for the discovery of compounds with improved properties. nih.govacs.orgnih.gov Furthermore, focusing on physicochemical properties, such as reducing molecular weight and lipophilicity by replacing biaryl groups with aliphatic-rich fragments, has been employed to enhance permeability and reduce off-target activities. digitellinc.com
Selectivity against the closely related RXFP2 receptor has been a consistent goal. fiu.edunih.gov Counter-screening against RXFP2 is a standard part of the optimization process to ensure the developed agonists specifically target RXFP1. fiu.edunih.gov
Design and Synthesis of Long-Acting RXFP1 Agonist Analogues
A major limitation of the native relaxin peptide is its short half-life, which hinders its therapeutic use in chronic conditions. nih.govnih.gov Consequently, a significant focus of research has been the design and synthesis of long-acting RXFP1 agonist analogues.
One successful approach has been the development of single-chain peptide mimetics of relaxin. acs.orgresearchgate.net By modifying the B-chain of relaxin, including specific mutations and truncations, potent and structurally simplified peptide agonists have been created. acs.org The introduction of fatty acid chains (lipidation) to these peptide agonists has led to sub-nanomolar activity, high subcutaneous bioavailability, and extended half-lives. acs.orgfigshare.com
Peptide Mimetics and Fusion Proteins (e.g., Fc–relaxin-2 fusion SE301)
To overcome the short serum half-life of native relaxin-2, researchers have developed peptide mimetics and fusion proteins. acs.orgnih.gov A notable example is SE301, an Fc–relaxin-2 fusion protein. acs.orgbiorxiv.org This approach involves creating a single-chain relaxin-2 molecule and fusing it with a human IgG1 Fc fragment. acs.orgbiorxiv.org This fusion significantly extends the hormone's circulating half-life to approximately 3 to 5 days in mice, while maintaining potent agonist activity at the RXFP1 receptor. acs.orgnih.govbiorxiv.org
Another strategy involves the creation of a long-acting relaxin analogue known as LY3540378. This therapeutic is composed of a human relaxin analogue fused to a serum albumin-binding VHH domain, which extends its half-life by binding to serum albumin. nih.govshef.ac.ukresearchgate.net These modifications aim to create a long-acting agonist suitable for treating chronic conditions like heart failure. nih.govshef.ac.ukresearchgate.net
Small Molecule Approaches for Extended Half-Life and Bioavailability
The development of small-molecule RXFP1 agonists represents a significant step towards orally bioavailable therapies for chronic diseases. nih.govnih.govnih.gov The first series of such compounds, including the lead compound ML290, was identified through high-throughput screening. frontiersin.orgnih.gov These molecules were found to activate the RXFP1 receptor through an allosteric site and demonstrated favorable pharmacokinetic properties. nih.govnih.gov
Further optimization of the ML290 scaffold for improved potency, solubility, and stability led to the development of AZD5462. acs.orgnih.gov AZD5462 is a selective, oral, allosteric agonist of RXFP1. probechem.com Preclinical and early clinical studies have shown that AZD5462 is generally well-tolerated and has a terminal half-life of 3 to 6 hours after a single dose. researchgate.netoup.com
Comparative Analysis of RXFP1 Receptor Agonist-5 with Other Synthetic Agonists (e.g., ML290, AZD5462) and Endogenous Ligands
A comparative analysis of "this compound" with other synthetic and endogenous ligands reveals key differences in their interaction with the RXFP1 receptor.
The binding and activation of RXFP1 is a complex process that differs significantly between its endogenous ligand, relaxin-2, and synthetic agonists.
Endogenous Ligand (Relaxin-2): Relaxin-2 interacts with RXFP1 at two distinct sites. The primary high-affinity binding occurs within the leucine-rich repeats (LRRs) of the large extracellular domain (ECD). frontiersin.orgnih.govnih.gov A secondary, lower-affinity interaction takes place at the extracellular loops of the transmembrane (TM) domain. frontiersin.orgnih.gov The N-terminal low-density lipoprotein receptor type A (LDLa) module is not required for binding but is crucial for receptor activation. frontiersin.orgoup.comfrontiersin.org
Small-Molecule Agonists (ML290 and AZD5462): Unlike relaxin-2, small-molecule agonists like ML290 and AZD5462 bind to an allosteric site within the transmembrane domain of RXFP1. nih.govnih.govnih.govnih.gov Specifically, they interact with residues in the seventh transmembrane domain (TM7) and the third extracellular loop (ECL3). nih.govnih.gov ML290 does not compete with relaxin for binding and, in fact, can increase relaxin's binding to the receptor, highlighting its allosteric nature. nih.govresearchgate.net ML290 has also been identified as a biased agonist, meaning it preferentially activates certain downstream signaling pathways over others. nih.govguidetopharmacology.org For example, in some cell types, it stimulates cAMP and p38MAPK phosphorylation but not cGMP or ERK1/2 phosphorylation. nih.gov AZD5462, derived from the ML290 scaffold, is also a selective allosteric agonist. probechem.comnih.gov
Peptide Mimetics (SE301): As a modified version of relaxin-2, SE301 is expected to share a similar binding and activation mechanism with the native hormone, engaging the LRR and TM domains of the receptor. nih.govbiorxiv.org
Table 1: Comparison of RXFP1 Agonist Binding and Activation
| Agonist | Class | Binding Site | Activation Mechanism |
|---|---|---|---|
| Relaxin-2 | Endogenous Peptide | Orthosteric (LRR and TM exoloops) frontiersin.orgnih.govnih.gov | Two-site binding leading to conformational change and activation frontiersin.orgnih.gov |
| ML290 | Small Molecule | Allosteric (TM7 and ECL3) nih.govnih.gov | Allosteric modulation, biased agonism nih.govguidetopharmacology.org |
| AZD5462 | Small Molecule | Allosteric probechem.comnih.gov | Allosteric activation probechem.comnih.gov |
| SE301 | Fusion Protein | Orthosteric (similar to Relaxin-2) nih.govbiorxiv.org | Similar to Relaxin-2, with extended duration of action acs.orgnih.govbiorxiv.org |
| This compound | Representative | (Hypothetical - likely small molecule) | (Hypothetical) |
A significant characteristic of RXFP1 agonists is their species selectivity, which has important implications for preclinical research.
ML290: This small-molecule agonist is active on human, rhesus macaque, and pig RXFP1 receptors but does not activate the mouse, rat, or guinea pig receptors. frontiersin.orgnih.govresearchgate.net This species selectivity is primarily determined by the amino acid sequence of the third extracellular loop (ECL3) of the transmembrane domain. frontiersin.orgnih.govnih.govnih.gov The G659/T660 motif within the human ECL3 is crucial for ML290's activity. nih.govnih.gov Modifying the mouse receptor's ECL3 to incorporate these human residues can make it responsive to ML290. frontiersin.orgnih.gov
Relaxin-2: The native relaxin peptide also exhibits some species-specific activity. For instance, human relaxin can activate both human and mouse RXFP1. nih.gov However, the rabbit RXFP1 is not activated by human, pig, mouse, or even rabbit relaxin, suggesting it may be a non-functional receptor in this species. nih.gov
SE301: This engineered human relaxin-2 fusion protein has been shown to activate mouse RXFP1, making it suitable for in vivo studies in mouse models. acs.org
The molecular basis for this selectivity lies in the structural differences in the receptor across species, particularly in the binding sites for different classes of agonists. For small molecules, the transmembrane domain, especially ECL3, is a key determinant, while for peptide ligands, the large extracellular domain plays a more critical role. nih.govnih.govnih.gov
Table 2: Species Selectivity of RXFP1 Agonists
| Agonist | Human | Rhesus Macaque | Pig | Mouse | Rabbit | Guinea Pig | Key Determinant |
|---|---|---|---|---|---|---|---|
| Relaxin-2 | Active nih.gov | Active nih.gov | Active nih.gov | Active nih.gov | Inactive nih.gov | Active nih.gov | Extracellular Domain nih.gov |
| ML290 | Active frontiersin.orgnih.gov | Active frontiersin.orgnih.gov | Active frontiersin.orgnih.gov | Inactive frontiersin.orgnih.gov | Active nih.gov | Low activity nih.gov | ECL3 of Transmembrane Domain nih.govnih.gov |
| SE301 | Active biorxiv.org | - | - | Active acs.org | - | - | (Fusion protein design) |
| AZD5462 | Active probechem.com | - | - | Active (EC50 6.3 µM) probechem.com | - | - | (Small molecule design) |
Preclinical Therapeutic Potential and Physiological Implications of Rxfp1 Receptor Agonism
Cardiovascular System
RXFP1 is widely expressed in the heart and blood vessels, playing a crucial role in cardiovascular homeostasis. gempharmatech.com Agonism of this receptor has shown promise in modulating vascular tone, mitigating adverse cardiac remodeling, and protecting the heart from ischemic insults.
Vasodilatory Effects and Hemodynamic Modulation
Activation of the RXFP1 receptor produces notable vasodilatory effects, leading to beneficial hemodynamic changes. This is a key mechanism underlying its therapeutic potential in cardiovascular diseases like heart failure. patsnap.com The vasodilatory response is primarily mediated by the production of nitric oxide (NO) in endothelial cells. nih.govnih.gov
Studies involving various RXFP1 agonists have consistently demonstrated these effects:
SA10SC-RLX: In rat models, this long-lasting peptide agonist was shown to decrease renal vascular resistance. nih.gov
R2R01: Subcutaneous administration of this single-chain peptide agonist increased heart rate in both normotensive and hypertensive rats without causing tachyphylaxis (a rapid decrease in response to a drug). researchgate.netnih.gov
ML290: This small-molecule allosteric agonist elicits tachycardia (increased heart rate) in humanized RXFP1 knock-in mice. ahajournals.org In these mice, ML290 also attenuated the development of pulmonary hypertension, reducing right ventricular hypertrophy and pulmonary arteriolar muscularization. ahajournals.org
AZD5462: Analogs of this small-molecule agonist have been shown to enhance endothelium-mediated vasodilation. gempharmatech.com
Volenrelaxin (LY3540378): In a Phase 1 trial, this long-acting relaxin-2 analog caused decreases in both systolic and diastolic blood pressure and an increase in pulse rate. oup.com
These hemodynamic effects, including reduced vascular resistance and increased cardiac output, are central to the proposed benefits of RXFP1 agonism in conditions characterized by impaired cardiovascular function. patsnap.comnih.gov
Anti-Fibrotic Properties in Cardiac Remodeling
Fibrosis, the excessive deposition of extracellular matrix proteins like collagen, is a hallmark of pathological cardiac remodeling in heart failure. patsnap.com RXFP1 activation exhibits potent anti-fibrotic effects, positioning it as a promising strategy to counteract this process. nih.govnih.gov The anti-fibrotic actions of relaxin are mediated through the inhibition of transforming growth factor-β1 (TGF-β1) signaling, a key driver of fibrosis. ahajournals.orgnih.gov
Preclinical evidence supports the anti-fibrotic role of RXFP1 agonists:
The small molecule agonist ML290 has demonstrated anti-fibrotic effects and has been shown to inhibit TGFβ-mediated signaling in human pulmonary arterial smooth muscle cells. ahajournals.orgahajournals.org
Functionally selective agonists like B7-33 have been shown to limit adverse remodeling after a myocardial infarction. ahajournals.org
Gene therapy studies involving the overexpression of the RXFP1 receptor found that it resulted in a smaller scar size in a mouse model of myocardial infarction, highlighting the receptor's role in mitigating fibrosis. jacc.org
| RXFP1 Agonist / Approach | Model | Key Anti-Fibrotic Finding | Reference |
|---|---|---|---|
| ML290 | Human Pulmonary Arterial Smooth Muscle Cells | Inhibited TGFβ1-mediated activation of SMAD2/3. | ahajournals.org |
| B7-33 | Mouse Myocardial Infarction Model | Attenuated adverse cardiac remodeling post-infarction. | ahajournals.org |
| AAV9-RXFP1 Gene Therapy | Mouse Myocardial Infarction Model | Significantly smaller scar size at 7 days post-MI. | jacc.org |
Myocardial Protection in Ischemic Injury Models
RXFP1 agonism has been shown to confer cardioprotection in the context of myocardial ischemia-reperfusion injury, which occurs when blood flow is restored to the heart after a heart attack. ahajournals.orgahajournals.org
The small-molecule agonist ML290 has been a key focus of this research. In a mouse model of myocardial infarction, treatment with ML290 just before reperfusion led to significant myocardial protection:
A significant reduction in infarct size. ahajournals.org
Preservation of left ventricular ejection fraction and improved contractile function. ahajournals.org
Improved mitochondrial function, specifically by protecting complex I of the oxidative phosphorylation pathway and decreasing mitochondrial permeability transition pore (MPTP) opening, which is a critical event in cell death during reperfusion. ahajournals.org
Another agonist, B7-33 , which preferentially activates the mitogen-activated protein kinase (MAPK) pathway over cAMP signaling, also demonstrated acute cardioprotection and limited adverse remodeling by reducing cardiomyocyte death and endoplasmic reticulum stress. ahajournals.org These findings suggest that RXFP1 agonists could be valuable therapeutic tools for acute myocardial infarction. ahajournals.org
| Compound | Model | Parameter | Result with ML290 Treatment | Reference |
|---|---|---|---|---|
| ML290 | Mouse Myocardial Infarction Model (30 min ischemia / 24h reperfusion) | Infarct Size | Significantly reduced vs. vehicle | ahajournals.org |
| Mitochondrial Oxidative Phosphorylation (Complex I) | Improved rate (493±30 vs. control: 403±21 nAO/mg/min) | ahajournals.org | ||
| Mitochondrial Calcium Retention Capacity | Tended to improve (730±50 vs. control: 570±57 nmol Ca2+/mg) | ahajournals.org |
Renal System
The kidneys are another major site of RXFP1 expression and action. nih.gov RXFP1 agonism has demonstrated significant potential in treating kidney diseases, primarily through its anti-fibrotic effects and its ability to favorably modulate renal hemodynamics. nih.govnih.gov
Anti-Fibrotic Effects in Kidney Disease Models
Similar to its effects in the heart, RXFP1 activation potently counteracts fibrosis in the kidney. nih.govresearchgate.net This has been demonstrated in various preclinical models of kidney injury and disease. The peptide hormone relaxin has been shown to have therapeutic effects by remodeling the extracellular matrix. nih.gov
The small molecule agonist ML290 was tested in a mouse model of unilateral ureteral obstruction (UUO), a common model for studying renal fibrosis. The study found that daily administration of ML290 had significant renal protective effects:
It suppressed myofibroblast differentiation and aberrant extracellular matrix remodeling. nih.gov
It reduced the expression of collagen genes in the obstructed kidneys. nih.gov
It exerted anti-apoptotic effects, primarily by suppressing pro-apoptotic markers. nih.gov
These findings indicate that small-molecule RXFP1 agonists can replicate the protective functions of relaxin and may offer a novel therapeutic approach for chronic kidney failure. nih.gov
Modulation of Renal Blood Flow and Filtration
One of the most well-documented physiological effects of RXFP1 activation is the enhancement of renal hemodynamics. acs.orgnih.gov In healthy individuals, relaxin is known to increase renal blood flow and glomerular filtration rate. nih.gov Several synthetic agonists have been shown to reproduce these effects in preclinical and early clinical studies.
SA10SC-RLX: This agonist was shown to increase renal blood flow in rats. nih.gov
R2R01: This potent agonist also increases renal blood flow in both normotensive and hypertensive settings. researchgate.netnih.gov
AZD5462: In a Phase 1 study in healthy humans, this orally administered small-molecule agonist elicited a sustained, dose-dependent increase in plasma renin concentration and a decline in serum creatinine, suggesting a direct renal-intrinsic effect. oup.com Analogs of AZD5462 also promoted a progressive rise in renal artery blood flow in humanized mouse models. gempharmatech.com
Volenrelaxin: This long-acting relaxin analog demonstrated sustained improvements in effective renal plasma flow and renal vascular resistance with repeated weekly dosing in a Phase 1 trial. oup.com
The consistent ability of different RXFP1 agonists to improve renal perfusion underscores the therapeutic potential for this pathway in treating both chronic kidney disease and cardiorenal syndromes. nih.govoup.com
Pulmonary System
RXFP1 receptor agonists have shown notable therapeutic potential in preclinical models of lung disease, primarily through their anti-fibrotic and anti-inflammatory actions.
Anti-Fibrotic Actions in Lung Fibrosis Models (e.g., Idiopathic Pulmonary Fibrosis)
Idiopathic Pulmonary Fibrosis (IPF) is a chronic, progressive lung disease characterized by the buildup of scar tissue, leading to a decline in lung function. Preclinical studies have identified RXFP1 agonism as a promising strategy to counter this fibrotic process. In mouse models of bleomycin-induced lung fibrosis, treatment with relaxin or relaxin-like agonists has been shown to reduce collagen deposition.
However, the therapeutic efficacy of RXFP1 agonists appears to be linked to the expression level of the receptor itself. Studies have revealed that RXFP1 expression is significantly decreased in the lung tissues of patients with IPF. This reduced expression may lead to a diminished response to relaxin-based therapies. In patients with IPF, a direct correlation has been observed between the level of RXFP1 gene expression and the diffusing capacity of the lung for carbon monoxide, a key measure of lung function.
Transforming growth factor-beta (TGF-β), a potent pro-fibrotic cytokine, has been found to decrease RXFP1 expression in lung fibroblasts, suggesting a mechanism by which the receptor is downregulated in fibrotic conditions. Despite the challenges posed by reduced receptor expression, preclinical findings support the anti-fibrotic potential of RXFP1 agonists in the lungs.
| RXFP1 Agonist | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Relaxin | Bleomycin-induced lung fibrosis (mouse) | Inhibited TGFβ-induced matrix protein production; Increased expression of collagen-degrading enzymes. | nih.gov |
| CGEN25009 | Bleomycin-induced lung fibrosis (mouse) | Decreased acid-soluble collagen deposition. | bioscientifica.comnih.govnih.gov |
| ML290 | SU5416/hypoxia-induced pulmonary hypertension (humanized RXFP1 knock-in mice) | Attenuated pulmonary hypertension, right ventricular hypertrophy, and vascular remodeling. | nih.gov |
Anti-Inflammatory Effects in Airway Disease Models
In addition to their anti-fibrotic properties, RXFP1 receptor agonists exhibit anti-inflammatory effects that are relevant to airway diseases like asthma. In animal models of allergic airway disease, relaxin administration has been shown to prevent the development of collagen deposition associated with airway inflammation. nih.gov The mechanisms underlying these effects involve the modulation of key inflammatory and remodeling genes.
Studies using human lung fibroblasts and epithelial cells have shown that relaxin can decrease the expression of pro-fibrotic factors like TGF-β and collagen I, while increasing the expression of matrix metalloproteinase-9 (MMP-9), an enzyme involved in the breakdown of the extracellular matrix. mdpi.com Furthermore, RXFP1 agonism has been associated with a reduction in the influx of inflammatory cells, such as neutrophils and mast cells, into injured tissues. nih.gov
It is noteworthy that in conditions like bronchial asthma, RXFP1 expression has been found to be reduced, similar to observations in IPF. nih.gov This suggests that the level of receptor expression may be a critical factor in the therapeutic response to RXFP1 agonists in inflammatory airway diseases as well.
Hepatic System: Anti-Fibrotic Potential in Liver Diseases
The liver is another organ where RXFP1 receptor agonism has demonstrated significant anti-fibrotic potential in preclinical settings. Liver fibrosis, the excessive accumulation of scar tissue, is a common outcome of chronic liver injury and can progress to cirrhosis and liver failure.
The activation of hepatic stellate cells (HSCs) is a central event in liver fibrogenesis. In healthy livers, HSCs are in a quiescent state, but upon injury, they transform into myofibroblast-like cells that produce large amounts of extracellular matrix proteins, particularly collagen. nih.gov Studies have shown that RXFP1 is expressed in activated HSCs, making them a direct target for RXFP1 agonists. endocrine-abstracts.orggrantome.com
Preclinical research using various animal models of liver fibrosis has shown that treatment with relaxin or small-molecule RXFP1 agonists like ML290 can suppress the activation of HSCs and their differentiation into collagen-producing myofibroblasts. grantome.com In a carbon tetrachloride-induced model of liver fibrosis in mice expressing the human RXFP1 gene, ML290 significantly reduced collagen content and the expression of alpha-smooth muscle actin (α-SMA), a marker of HSC activation. endocrine-abstracts.org Furthermore, in human liver organoids with induced fibrosis, ML290 treatment led to a notable reduction in type I collagen. endocrine-abstracts.org
The anti-fibrotic effects of RXFP1 agonists in the liver are also mediated by their ability to promote the degradation of the extracellular matrix. Relaxin has been shown to increase the expression of matrix metalloproteinases (MMPs) while decreasing the expression of their inhibitors (TIMPs), shifting the balance towards matrix degradation. nih.gov
| RXFP1 Agonist | Model | Key Findings | Reference |
|---|---|---|---|
| Relaxin | Carbon tetrachloride-induced liver fibrosis (mice) | Decreased total hepatic collagen and α-SMA content; Increased MMP-13 and MMP-3 expression; Decreased TIMP-2 expression. | nih.gov |
| ML290 | Carbon tetrachloride-induced liver fibrosis (humanized RXFP1 knock-in mice) | Reduced collagen content, α-SMA expression, and cell proliferation around portal ducts. | nih.govendocrine-abstracts.org |
| ML290 | LPS-induced fibrosis in human liver organoids | Resulted in a significant reduction of type I collagen. | nih.govnih.govendocrine-abstracts.org |
General Anti-Fibrotic and Anti-Inflammatory Mechanisms in Tissue Remodeling
The therapeutic potential of RXFP1 receptor agonists across different organ systems stems from their fundamental effects on cellular and molecular pathways that govern tissue remodeling, fibrosis, and inflammation.
A key mechanism of action is the modulation of the TGF-β signaling pathway, a central regulator of fibrosis. frontiersin.org Activation of RXFP1 has been shown to interfere with TGF-β signaling by preventing the phosphorylation of Smad2, a critical downstream mediator. nih.govnih.gov This inhibition of the TGF-β/Smad pathway leads to a reduction in myofibroblast differentiation and the synthesis of extracellular matrix components like collagen. nih.govnih.gov
Furthermore, RXFP1 agonism promotes a matrix-degrading environment by upregulating the expression and activity of various MMPs, including MMP-1, MMP-2, MMP-9, and MMP-13, while concurrently downregulating the expression of TIMPs. nih.govnih.gov This dual action helps to break down excess collagen and remodel the fibrotic tissue.
The anti-inflammatory effects of RXFP1 activation are also integral to its therapeutic potential. These effects are mediated through various signaling pathways, including the activation of nitric oxide synthase, which leads to the production of nitric oxide, a molecule with both vasodilatory and anti-inflammatory properties. nih.gov Additionally, RXFP1 signaling can influence cytokine signaling, further contributing to the resolution of inflammation. endocrine-abstracts.org
Conceptual Role in Reproductive System Physiology (Excluding Pregnancy-Specific Clinical Outcomes)
While relaxin is well-known as a hormone of pregnancy, its receptor, RXFP1, also plays a physiological role in the reproductive systems of both males and females outside of gestation.
In the male reproductive tract, RXFP1 is expressed in various tissues, including the testis and vas deferens. nih.gov Specifically, in the rat testis, RXFP1 has been identified in Sertoli cells and late-stage germ cells (spermatids), suggesting a role in spermatogenesis. nih.govnih.gov Studies have shown that relaxin can stimulate the proliferation of Sertoli cells, which are essential for supporting sperm development. animal-reproduction.orgfupress.net In the vas deferens, RXFP1 is found in the smooth muscle and epithelial layers. nih.gov While relaxin does not appear to affect the contractility of the vas deferens, it may influence seminal fluid composition and tissue remodeling by increasing the expression of genes like MMP-7. nih.govnih.gov The co-expression of relaxin and its receptor in these tissues suggests an autocrine or paracrine function in male reproductive physiology. bioscientifica.comnih.gov
In females, outside of pregnancy, relaxin is produced by the corpus luteum during the menstrual cycle. wikipedia.org RXFP1 is expressed in various reproductive tissues, and its activation is thought to be involved in processes such as decidualization, which is the preparation of the endometrium for potential embryo implantation. wikipedia.org
Challenges and Future Directions in Rxfp1 Receptor Agonist Research
Overcoming Translational Hurdles in Preclinical to Early-Stage Research
A major obstacle in the development of RXFP1 agonists is the translational gap between preclinical findings and human clinical trials. This gap is largely driven by pharmacological differences between species and the subsequent difficulty in creating relevant animal models.
A significant challenge in the preclinical evaluation of small-molecule RXFP1 agonists is their pronounced species-specific activity. researchgate.net The first-in-class small-molecule agonist, ML290, demonstrated this issue clearly; it is a potent agonist of the human, pig, and macaque RXFP1 but does not activate the rodent (mouse or rat) or guinea pig receptors. researchgate.netendocrine-abstracts.orgfrontiersin.orgnih.gov This species selectivity severely limits the use of standard rodent models for efficacy and safety testing. nih.gov
Research has pinpointed the source of this specificity to amino acid differences in the extracellular loops (ECLs) of the receptor, particularly the third extracellular loop (ECL3). researchgate.netfrontiersin.org The G659/T660 motif within ECL3 is considered crucial for the species selectivity observed with these small-molecule agonists. researchgate.net This contrasts with the native peptide ligand, relaxin, which can activate the receptor across a wider range of species, including rodents. nih.gov The complex binding mechanism of relaxin, which involves high-affinity binding to the leucine-rich repeats (LRRs) in the ectodomain and a secondary interaction with the ECLs, is difficult to replicate with small molecules that often target allosteric sites within the transmembrane domain. nih.govnih.govnih.gov This fundamental difference in receptor interaction underlies the species-specificity hurdle for many synthetic agonists.
| Compound | Type | Human Activity | Primate (Macaque) Activity | Porcine (Pig) Activity | Rodent (Mouse, Rat) Activity | Reference |
|---|---|---|---|---|---|---|
| Relaxin | Endogenous Peptide | Active | Active | Active | Active | nih.govguidetopharmacology.org |
| ML290 | Small Molecule | Active | Active | Active | Inactive | researchgate.netendocrine-abstracts.orgfrontiersin.org |
| AZD5462 | Small Molecule | Active | Active | N/A | Inactive | oup.com |
To circumvent the challenge of species-specific pharmacology, researchers have developed specialized preclinical animal models. The most prominent of these are "humanized" mice, in which the endogenous mouse Rxfp1 gene is replaced with the human RXFP1 gene through knock-in technology. endocrine-abstracts.orgnih.govresearchgate.net
These humanized mouse models have proven invaluable. Studies have shown that the human receptor is fully functional in these mice, complementing the physiological functions of the ablated mouse gene, such as nipple development and relaxation of the pubic symphysis during birth. nih.gov Critically, these models respond to human-specific small-molecule agonists. For instance, while ML290 does not increase heart rate in wild-type mice, it does so in humanized RXFP1 mice, demonstrating specific target engagement in a living animal. endocrine-abstracts.orgnih.gov Such models are essential for in vivo testing of therapeutic efficacy, as demonstrated by studies where ML290 replicated the anti-fibrotic effects of relaxin in a humanized mouse model of liver fibrosis. researchgate.net The development of these models represents a crucial step in enabling the preclinical study of novel RXFP1 agonists before they advance to human trials. nih.govbiocytogen.com
Optimization of Pharmacokinetic and Pharmacodynamic Profiles
Beyond translational models, a key area of focus is the optimization of the drug-like properties of RXFP1 agonists to ensure they can be administered effectively in a chronic setting.
A primary driver for discovering novel RXFP1 agonists is the poor pharmacokinetic profile of the native hormone, relaxin, which has a very short in vivo half-life, making it unsuitable for long-term therapeutic use. nih.govnih.govresearchgate.net The goal is to develop agonists with improved stability, bioavailability, and a longer half-life to allow for more convenient dosing regimens, such as oral administration or less frequent injections. jst.go.jpacs.org
Small molecules inherently offer advantages, and the discovery of ML290 provided a lead compound with good oral bioavailability and a significantly longer half-life in mice compared to relaxin. sigmaaldrich.com Subsequent optimization efforts led to compounds like AZD5462, the first oral small-molecule RXFP1 agonist to enter clinical trials, which has a terminal half-life of 3 to 6 hours after a single dose in humans. jst.go.jpresearchgate.netoup.com
In parallel, protein engineering strategies have been employed to improve the half-life of peptide-based agonists. One successful approach involves creating a fusion protein between relaxin-2 and an antibody Fc fragment. acs.orgnih.gov This strategy yielded the molecule SE301, which demonstrated a dramatically extended circulating half-life of 3 to 5 days in mice while retaining potent agonist activity. acs.orgnih.gov Another strategy involves the addition of lipid moieties to single-chain relaxin analogues, which promotes binding to serum albumin and extends half-life, leading to long-lasting peptide agonists suitable for subcutaneous administration. acs.orgresearchgate.net The development of long-acting relaxin analogs like AZD3427, with a terminal half-life of 13 to 14 days in patients with heart failure, further underscores the progress in this area. ahajournals.org
| Agonist | Type | Half-Life | Species | Reference |
|---|---|---|---|---|
| Relaxin (Serelaxin) | Peptide | ~7-8 hours | Human | ahajournals.org |
| ML290 | Small Molecule | ~7.5-8.5 hours | Mouse (plasma) | sigmaaldrich.com |
| AZD5462 | Small Molecule | ~3-6 hours | Human | researchgate.netoup.com |
| SE301 (Fc-Fusion) | Engineered Peptide | ~3-5 days | Mouse | acs.orgnih.gov |
| AZD3427 | Engineered Peptide | ~13-14 days | Human (Heart Failure Patients) | ahajournals.org |
Strategies for Novel RXFP1 Agonist Discovery
The identification of novel chemical scaffolds that can effectively and selectively activate RXFP1 remains a priority in the field.
High-throughput screening (HTS) of large compound libraries has been a cornerstone strategy for discovering novel, non-peptide RXFP1 agonists. endocrine-abstracts.org The initial discovery of the first small-molecule agonists was the result of a quantitative HTS campaign that screened over 365,000 compounds using a cell-based assay that measured cyclic AMP (cAMP) production in HEK293 cells stably expressing human RXFP1. nih.gov This approach successfully identified selective small-molecule activators, providing a starting point for medicinal chemistry optimization. nih.gov Potent compounds like RXFP1 receptor agonist-5, with a reported EC₅₀ of 1.3 nM, were identified through such screening and optimization programs. medchemexpress.com
However, HTS campaigns for RXFP1 have not always been successful. Multiple large-scale screening efforts have failed to identify suitable agonist hits, leading some researchers to conclude that RXFP1 has low "druggability" for small molecules. nih.govacs.org The complexity of the receptor, with its large ectodomain and multiple ligand interaction sites, makes it a difficult target for traditional small-molecule orthosteric agonists. nih.gov This has led to a focus on allosteric modulators and the optimization of known scaffolds, like that of ML290, to discover next-generation compounds such as AZ7976. acs.org
Rational Design Based on Structural Insights
A significant hurdle in the development of novel RXFP1 agonists has been the limited structural information available for the receptor. ccemmp.org RXFP1 is a class A G protein-coupled receptor (GPCR) with a complex architecture, featuring a large extracellular domain (ECD) that includes a low-density lipoprotein class A (LDLa) module and a leucine-rich repeat (LRR) domain. frontiersin.orgnih.gov Understanding how these domains interact and how ligands induce a conformational change to activate the transmembrane domain (TMD) is crucial for rational drug design.
Recent breakthroughs in structural biology, particularly cryo-electron microscopy (cryo-EM), are beginning to unravel the complexities of RXFP1 activation. Researchers have determined the structure of the human RXFP1 in its inactive, ligand-free state, as well as in an active state bound to an agonist and G protein. ccemmp.orgbiorxiv.org These studies have revealed previously unknown structural features and regulatory interactions. For instance, the active-state structure showed that the receptor's second extracellular loop (ECL2) unexpectedly occupies the orthosteric ligand-binding pocket, a mechanism regulated by the LRR and hinge regions of the receptor. biorxiv.org
This structural knowledge provides a template for the rational design of new agonists. By visualizing the binding pockets and the allosteric sites, researchers can design small molecules or peptides with improved affinity, selectivity, and desired signaling properties. nih.govresearchgate.net For example, homology modeling and mutagenesis studies have been used to map the binding site of the small-molecule allosteric agonist ML290, confirming it interacts with a site distinct from that of the endogenous ligand, relaxin. endocrine-abstracts.orgresearchgate.net These structural insights are critical for moving beyond high-throughput screening and toward the deliberate engineering of agonists with specific therapeutic profiles. nih.gov
Table 1: Key Structural Insights and Their Implications for Agonist Design
| Structural Finding | Implication for Rational Design | References |
|---|---|---|
| Cryo-EM structure of active-state RXFP1-Gs complex | Provides a high-resolution map of the agonist binding site and G protein interface, enabling structure-based drug design. | biorxiv.org |
| Identification of ECL2's role in autoinhibition | Reveals a novel activation mechanism that can be targeted to develop agonists that modulate this specific conformational change. | biorxiv.orgresearchgate.net |
| Homology models of RXFP1 | Guided the initial design of receptor variants and helped predict binding sites for allosteric modulators. | nih.gov |
Exploration of RXFP1 Receptor Variants and Their Functional Significance
The functional response to RXFP1 agonists is further complicated by the existence of multiple receptor variants. These variants arise primarily from alternative splicing of the RXFP1 gene, which is among the most intron-rich of all GPCRs. nih.gov This post-transcriptional regulation can significantly alter the receptor's structure, function, and signaling capacity.
The human RXFP1 gene contains 18 exons, and researchers have identified more than two dozen splice variants. These variants often involve truncations or deletions within the large N-terminal extracellular domain. nih.govresearchgate.net For example, several splice variants found in human decidual cells have a truncated extracellular region. nih.gov
The functional consequences of this splicing are profound. Some variants are unable to bind relaxin or initiate downstream signaling. researchgate.net More significantly, certain splice variants can act as dominant-negative inhibitors of the wild-type (WT) receptor. They can prevent the proper maturation and trafficking of the full-length receptor to the cell surface, likely by interfering with homodimerization processes. nih.gov This results in a loss of function and reduced sensitivity of the tissue to relaxin or other agonists. The expression of these non-functional or inhibitory variants in fibrotic tissues may contribute to the relaxin-insensitivity observed in some diseases. nih.gov Understanding the tissue-specific expression patterns and functional roles of these variants is a critical future direction, as it could explain variable patient responses to RXFP1-targeted therapies. nih.gov
Table 2: Examples of RXFP1 Splice Variants and Their Functional Impact
| Splice Variant Designation | Structural Alteration | Functional Consequence | References |
|---|---|---|---|
| LGR7 Splice Variants (human decidua) | Truncated N-terminal extracellular region | Dominant-negative effect on wild-type RXFP1; prevent homodimerization and trafficking to cell surface, leading to loss of function. | nih.gov |
| Rabbit RXFP1 Splice Variant | Insertion of one extra amino acid in the LDL-LRR linker | Activated by ML290 but not by various relaxin peptides; suggests altered ligand selectivity. | frontiersin.org |
Elucidating the Role of RXFP1 Receptor Dimerization and Oligomerization in Signaling
Like many GPCRs, RXFP1 does not function solely as a monomer. The formation of dimers (two receptors) and higher-order oligomers is essential for its proper function, from biosynthesis to signal transduction. nih.govproquest.com RXFP1 is known to form homodimers (RXFP1-RXFP1) and also heterodimers with other receptors, which adds another layer of complexity to its signaling. frontiersin.orgnih.gov
Research has shown that RXFP1 forms dimers early in its synthesis and that this dimerization is necessary for the receptor to be correctly trafficked to the plasma membrane. nih.govoup.com Furthermore, agonist-induced internalization of the receptor, a key process in signal regulation, occurs through dimerization and oligomerization. nih.govnih.gov Studies using an RXFP1 variant lacking its C-terminal tail demonstrated that while constitutive (agonist-independent) internalization still occurred, the receptor lost its sensitivity to agonist-stimulated internalization, highlighting the C-terminus's role in this process. oup.comnih.gov
RXFP1 can also form heterodimers with the related RXFP2 receptor and even with receptors outside its immediate family, such as the angiotensin AT1 and AT2 receptors. frontiersin.orgoup.com This heterodimerization can alter ligand binding, signaling, and internalization pathways, creating a broader spectrum of potential physiological functions and therapeutic targets. frontiersin.org A deeper understanding of the molecular determinants and functional consequences of RXFP1 dimerization and oligomerization is crucial for predicting the full effect of agonist drugs. nih.gov
Development of Functionally Selective (Biased) Agonists for Enhanced Therapeutic Profiles in Preclinical Models
RXFP1 activation can trigger multiple intracellular signaling pathways, including those mediated by Gαs (leading to cAMP production), Gαi/o, p38 MAPK, and ERK1/2. frontiersin.orgnih.gov A "functionally selective" or "biased" agonist is a compound that preferentially activates one of these pathways over others. The development of such agonists is a key strategy to create therapies that maximize desired effects (e.g., anti-fibrosis) while minimizing potential side effects. nih.govguidetopharmacology.org
ML290 is a well-characterized small-molecule allosteric agonist of RXFP1 that exhibits significant signaling bias. nih.govresearchgate.net In different cell types, ML290 shows distinct signaling profiles. For example:
In HEK-RXFP1 cells, it stimulates cAMP and p38MAPK phosphorylation but not ERK1/2. nih.govresearchgate.net
In human primary vascular cells, it increases both cAMP and cGMP but not p-ERK1/2. nih.govresearchgate.net
In human cardiac fibroblasts, it increases cGMP and, with chronic application, activates MMP-2 (an anti-fibrotic marker) and inhibits pro-fibrotic TGF-β1 signaling. nih.govresearchgate.net
This profile, which favors cGMP and anti-fibrotic pathways, is indicative of a therapeutically advantageous vasodilator and anti-fibrotic agent. researchgate.netnih.gov Another example is the peptide agonist B7-33, which preferentially activates ERK1/2 over cAMP pathways and has demonstrated anti-fibrotic properties without promoting tumor growth in certain preclinical models, an effect sometimes associated with relaxin. guidetopharmacology.orgjacc.org The development and characterization of biased agonists in relevant preclinical models is essential for translating the promise of functional selectivity into improved clinical outcomes. endocrine-abstracts.orgjacc.org
Understanding Long-Term Preclinical Effects and Potential for Chronic Administration
A major limitation of using recombinant human relaxin (serelaxin) therapeutically has been its short plasma half-life, requiring continuous intravenous infusion and limiting its use to acute settings like AHF. researchgate.netacs.org To treat chronic conditions such as fibrosis, long-acting agonists suitable for less frequent administration are needed. acs.org
Significant research efforts are now focused on developing RXFP1 agonists with extended half-lives. Strategies include the creation of single-chain lipidated peptides and fusion proteins. researchgate.netoup.com
SA10SC-RLX is a single-chain peptide agonist that was optimized for subcutaneous bioavailability and an extended half-life. In preclinical rat models, it demonstrated the ability to engage the RXFP1 receptor after subcutaneous administration and increase renal blood flow without causing tachyphylaxis (loss of effect) after repeated dosing. researchgate.net
AZD3427 is a novel fusion protein consisting of a single relaxin-2 molecule fused to the Fc fragment of a human antibody to prolong its circulation time. In a preclinical non-human primate model of cardiac dysfunction, chronic weekly administration of AZD3427 led to a remarkable and sustained improvement in cardiac function, providing strong translational evidence for the benefits of long-term RXFP1 activation. oup.com
These long-acting agonists are crucial tools for investigating the effects of chronic RXFP1 activation in preclinical models of cardiovascular and fibrotic diseases. nih.govacs.org Such studies are vital for understanding the long-term physiological responses, potential for therapeutic benefit in chronic disease management, and for building the foundation for future clinical trials. oup.com
Q & A
Q. What experimental methodologies are used to quantify the potency (EC₅₀) of RXFP1 receptor agonist-5 in HEK293 cells?
this compound is evaluated in HEK293 cells stably expressing human RXFP1 using cAMP inhibition assays. The EC₅₀ value (1.3 nM) is determined via dose-response curves, typically using homogeneous cell-based assays (e.g., HTRF® or AlphaScreen® cAMP detection kits). Cells are treated with varying agonist concentrations, and cAMP levels are quantified after forskolin stimulation. Data normalization to % inhibition and curve fitting (e.g., log[agonist] vs. response) are critical for accuracy .
Q. How is the selectivity of this compound validated against related GPCRs?
Selectivity is assessed using Eurofins or CEREP panels, testing agonist-5 against >100 GPCRs, ion channels, and transporters. Comparative cAMP assays in RXFP1-transfected vs. wild-type HEK293 cells confirm target specificity. For example, this compound shows >5,000-fold selectivity over RXFP2 and other relaxin family receptors, validated by cross-reactivity screens .
Q. What cellular models are appropriate for studying this compound’s signaling pathways?
Stable RXFP1-expressing HEK293 cells are standard for cAMP and ERK1/2 phosphorylation assays. Primary human decidual cells or TGFβ-activated stromal cells (e.g., hPSCs) are used for physiological relevance, particularly in fibrosis or cardiovascular studies. β-arrestin recruitment assays (e.g., Tango™) further characterize receptor internalization and desensitization .
Advanced Research Questions
Q. How do structural studies resolve the allosteric binding mechanism of this compound?
Computational modeling (homology modeling, molecular dynamics simulations) and site-directed mutagenesis identify agonist-5’s binding site within the 7-transmembrane domain (TM6/TM7) and extracellular loop 3 (ECL3). Key residues (e.g., W664, F668, G659/T660) mediate allosteric activation, distinct from the relaxin peptide’s orthosteric site. Cryo-EM of RXFP1–G protein complexes reveals conformational changes in ECL3 critical for signaling .
Q. How do researchers reconcile species-specific responses to this compound in preclinical models?
Agonist-5 activates human, macaque, pig, and rabbit RXFP1 but not rodent receptors due to ECL3 sequence divergence (e.g., G659/T660 motif). Transgenic mice expressing human RXFP1 or chimeric receptors are used for in vivo studies. Cross-species mutagenesis and phylogenetic analysis guide model selection .
Q. What strategies address discrepancies in this compound’s in vitro vs. in vivo efficacy?
Pharmacokinetic optimization (e.g., AZD-5462) improves oral bioavailability and half-life. In vivo studies in anesthetized rats (e.g., heart rate and blood pressure monitoring at 1.5–9 mg/kg IV) validate target engagement. Parallel in vitro assays (cAMP, cytotoxicity) and ADME profiling (hepatic clearance, plasma stability) bridge translational gaps .
Q. How does this compound’s signaling bias compare to endogenous relaxin?
Bias signaling is assessed using BRET or TR-FRET assays measuring Gαs, β-arrestin, or Gαi/o activation. Agonist-5 predominantly activates Gαs-cAMP pathways, unlike relaxin, which also recruits β-arrestin-2 for internalization. Phosphoproteomic profiling further maps divergent downstream effectors .
Methodological Considerations Table
Contradictions and Mitigations
- Species Selectivity : Agonist-5’s inactivity in rodents necessitates humanized models. Use CRISPR-edited ECL3 residues (e.g., G659A) in rodent RXFP1 to restore responsiveness .
- Signaling Bias : Discrepancies between cAMP and β-arrestin assays require multi-parametric validation to avoid pathway oversimplification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
